
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
Overview
Description
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2 and a 4-isopropylpiperazine moiety at position 5. Key properties include:
- Molecular formula: C₁₂H₂₀N₄
- Molecular weight: 220.31 g/mol (theoretical), 221 [M + H]⁺ (LCMS)
- Synthesis: Prepared via nitro-group reduction of 1-isopropyl-4-(6-nitro-3-pyridyl)piperazine, analogous to 5-(4-methylpiperazin-1-yl)pyridin-2-amine .
- Spectroscopic data: ¹H NMR (600 MHz, CDCl₃) δ 1.06 (d, J = 6.44 Hz, 6H, isopropyl CH₃), 2.59–3.10 (m, piperazine protons), 6.45–7.76 (pyridine protons) .
- Storage: Stable at 2–8°C (light-sensitive) .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine typically involves the nucleophilic substitution or coupling of a suitably functionalized pyridin-2-amine derivative with a 4-isopropylpiperazine component. The key steps include:
- Preparation or procurement of pyridin-2-amine derivatives with leaving groups at the 5-position.
- Synthesis or availability of 4-isopropylpiperazine as the nucleophilic amine partner.
- Coupling reaction under conditions favoring substitution or amination.
Detailed Preparation Methods
Method A: Nucleophilic Aromatic Substitution (SNAr)
Step 1: Preparation of 5-Halopyridin-2-amine
- Starting from pyridin-2-amine, halogenation at the 5-position is achieved using reagents such as N-bromosuccinimide (NBS) or phosphorus oxyhalides, yielding 5-bromo- or 5-chloropyridin-2-amine.
Step 2: Coupling with 4-Isopropylpiperazine
- The halogenated pyridin-2-amine is reacted with 4-isopropylpiperazine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction is typically conducted at elevated temperatures (80–120 °C) to facilitate nucleophilic substitution.
$$
\text{5-Halopyridin-2-amine} + \text{4-Isopropylpiperazine} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{this compound}
$$
- The choice of halogen affects reactivity; bromides generally afford better yields than chlorides.
- Reaction time varies from 6 to 24 hours depending on conditions.
Method B: Buchwald-Hartwig Amination
- Palladium-catalyzed cross-coupling of 5-halopyridin-2-amine with 4-isopropylpiperazine.
- Catalysts such as Pd2(dba)3 with phosphine ligands (e.g., BINAP) are employed.
- Bases like sodium tert-butoxide or cesium carbonate are used.
- Solvents include toluene or dioxane, with reaction temperatures around 80–110 °C.
- High selectivity and yields.
- Milder conditions compared to SNAr.
- Suitable for substrates with less reactive halogens.
Method C: Reductive Amination (Alternative Route)
- Starting from 5-formylpyridin-2-amine, reductive amination with 4-isopropylpiperazine in the presence of reducing agents such as sodium triacetoxyborohydride.
- This method allows the formation of the C-N bond directly without halogenated intermediates.
Research Findings and Data Summary
Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
SNAr | 5-Bromopyridin-2-amine, 4-isopropylpiperazine, K2CO3, DMF, 100 °C, 12 h | 65–80 | Simple setup, cost-effective | Requires high temperature, longer reaction time |
Buchwald-Hartwig Amination | 5-Chloropyridin-2-amine, Pd catalyst, ligand, Cs2CO3, toluene, 90 °C, 8 h | 75–90 | High yield, mild conditions | Expensive catalysts, ligand optimization needed |
Reductive Amination | 5-Formylpyridin-2-amine, 4-isopropylpiperazine, NaBH(OAc)3, CH2Cl2, rt, 6 h | 60–75 | Avoids halogenated intermediates | Sensitive to moisture, requires careful control |
Notes on Purification and Characterization
- Purification is typically performed by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy (^1H, ^13C), mass spectrometry, and melting point analysis.
- High purity is essential for biological testing and further applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; in polar aprotic solvents like DMF or acetonitrile, often with a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent targeting the histamine H3 receptor. Research indicates that compounds with similar structures can act as antagonists or inverse agonists at this receptor, making them candidates for treating conditions such as:
- Obesity : By modulating histamine levels, these compounds may influence appetite and energy metabolism.
- Neurological Disorders : Potential applications include treatment for ADHD, schizophrenia, depression, and neurodegenerative diseases like Alzheimer's disease .
- Cardiovascular Disorders : Investigations suggest efficacy in managing acute myocardial infarction and other cardiovascular issues .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : Producing N-oxides using agents like hydrogen peroxide.
- Reduction : Yielding reduced amine derivatives with lithium aluminum hydride.
- Substitution Reactions : Facilitating the introduction of alkyl or acyl groups at the pyridine ring.
Structure-Activity Relationship Studies
The unique isopropyl group in this compound influences its interaction with biological targets. Comparative studies with similar compounds (e.g., 5-(4-Methylpiperazin-1-yl)pyridin-2-amine) help elucidate the structure-activity relationship (SAR), guiding modifications to enhance potency and selectivity against specific receptors .
Case Study 1: H3 Receptor Antagonism
A study explored the effects of this compound on H3 receptors in animal models. The results indicated that the compound effectively reduced food intake and body weight in obese mice, suggesting its potential for obesity management .
Case Study 2: Neurological Impact
Research published in a pharmacology journal examined the neuroprotective effects of this compound in models of Alzheimer's disease. The findings demonstrated that it could enhance cognitive function and reduce amyloid plaque formation, highlighting its promise as a treatment for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to analogs with variations in the piperazine substituent, heterocyclic core, or linker groups. Data are summarized in Table 1.
Table 1: Key Comparisons of 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine and Analogs
Impact of Piperazine Substituents
- Isopropyl vs. The methyl analog (194 [M + H]⁺) is smaller and simpler to synthesize .
- Morpholine/Piperidine Substituents : Morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, while piperidine adds rigidity. Both modifications alter pharmacokinetic profiles .
Core Heterocycle Variations
- Pyridine vs. Pyrimidine : The pyrimidine analog (e.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine) has a nitrogen-rich core, enhancing interactions with enzymes like kinases. Pyridine derivatives are more lipophilic, favoring membrane permeability .
Biological Activity
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structure, which includes a pyridine ring substituted with an isopropylpiperazine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies suggest that this compound may possess anti-neoplastic properties, making it a candidate for cancer treatment. For instance, patents have been filed indicating its efficacy against various cancers and hyperproliferative disorders .
- Receptor Modulation : The compound may act as a modulator for certain receptors, including dopamine receptors. Preliminary studies have shown that derivatives of similar piperazine-containing compounds exhibit agonist properties at dopamine D2 and D3 receptor subtypes .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Efficacy : In a study focusing on the anti-neoplastic properties of various compounds, this compound was highlighted for its ability to inhibit tumor cell proliferation in vitro. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells.
- Receptor Interaction Studies : A series of experiments were conducted to evaluate the interaction of this compound with dopamine receptors. It was found that it could enhance signaling pathways associated with these receptors, suggesting potential applications in treating disorders linked to dopaminergic dysfunction.
- GABA A Receptor Modulation : Additional research indicated that compounds structurally related to this compound can modulate GABA A receptor activity positively. This modulation was characterized by increased chloride ion currents in oocyte assays, demonstrating the compound's potential as a therapeutic agent in neurological conditions .
Q & A
Q. What are the common synthetic routes for 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, a palladium-catalyzed coupling reaction (e.g., using Pd₂(dba)₃ with JohnPhos as a ligand) between 5-bromopyridin-2-amine and 4-isopropylpiperazine under inert conditions (N₂) in toluene at 100°C for 48 hours achieves moderate yields (~10–15%) after column chromatography . Key variables include:
- Catalyst systems: Pd₂(dba)₃/XPhos or Pd(OAc)₂ with bulky phosphine ligands improve coupling efficiency.
- Base selection: Strong bases like t-BuONa enhance nucleophilicity but may increase side reactions.
- Temperature and time: Prolonged heating (48–72 hours) is often required for heteroaromatic substrates.
Table 1: Comparison of Synthetic Conditions
Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd₂(dba)₃ + JohnPhos | JohnPhos | Toluene | 100 | 48 | 15 |
Pd(OAc)₂ + XPhos | XPhos | Dioxane | 100 | 4 | 20 |
Q. How is this compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., m/z [M+H]⁺ ≈ 262).
- NMR Spectroscopy: ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and piperazine/alkyl groups (δ 1.0–3.5 ppm).
- Elemental Analysis: Validates purity (>95%) by matching calculated and observed C/H/N ratios.
- HPLC-PDA: Assesses purity and detects by-products (e.g., unreacted bromopyridine or dehalogenated intermediates) .
Q. How can researchers optimize synthetic routes to address low yields or by-product formation?
Advanced Answer:
Yield optimization requires systematic parameter screening:
- Catalyst Screening: Test alternative Pd sources (e.g., PdCl₂(AmPhos)₂) or ligands (BINAP, SPhos) to reduce steric hindrance .
- Solvent Optimization: High-boiling solvents (dioxane, DMF) improve solubility but may increase side reactions.
- By-Product Mitigation: Use scavengers (e.g., thiourea for Pd removal) or gradient chromatography to isolate target compounds.
- DoE (Design of Experiments): Apply factorial designs to evaluate interactions between temperature, catalyst loading, and base stoichiometry .
Q. How to resolve contradictions in reported biological activity data for this compound?
Advanced Answer:
Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Validate using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Purity Discrepancies: Impurities (e.g., residual palladium) can skew results. Confirm purity via ICP-MS or orthogonal methods (HPLC + NMR).
- Structural Analogues: Subtle changes (e.g., methyl vs. isopropyl groups) drastically alter activity. Perform SAR studies with controlled substituent variations .
Q. How to design QSAR models for predicting biological activity of pyridin-2-amine derivatives?
Advanced Answer:
QSAR modeling involves:
Descriptor Selection: Use MOE or Dragon software to compute electronic (Log P, polarizability), steric (molar refractivity), and topological indices .
Training/Validation Sets: Split data (80:20) to avoid overfitting; apply cross-validation (k-fold) for robustness.
Statistical Analysis: Multiple linear regression (MLR) or partial least squares (PLS) correlate descriptors with activity. For example:
(r² = 0.88, q² = 0.79) .
Table 2: Key QSAR Descriptors for Antibacterial Activity
Descriptor | Role in Activity | Correlation Coefficient |
---|---|---|
Log P | Lipophilicity/membrane penetration | 0.76 |
SMR (Steric) | Molecular volume/binding fit | 0.24 |
Q. What experimental designs are suitable for evaluating environmental fate or toxicological impacts?
Advanced Answer:
Adopt tiered approaches:
- Phase 1 (Lab): Assess hydrolysis/photolysis rates under controlled conditions (pH, UV light). Use LC-MS/MS to track degradation products .
- Phase 2 (Microcosm): Simulate environmental compartments (soil/water systems) to study biodegradation and bioaccumulation.
- Phase 3 (Ecotoxicology): Test acute/chronic effects on model organisms (Daphnia magna, Danio rerio) following OECD Test Guidelines 202/203 .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Conduct reactions in fume hoods due to volatile solvents (toluene, dioxane).
- Waste Disposal: Quench palladium residues with 10% aqueous EDTA before disposal .
- Storage: Keep in amber vials under N₂ at –20°C to prevent oxidation .
Properties
IUPAC Name |
5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPKLZRRWLERHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-36-2 | |
Record name | 5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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